PD0166285

Catalog No.
S548340
CAS No.
185039-89-8
M.F
C26H27Cl2N5O2
M. Wt
512.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD0166285

CAS Number

185039-89-8

Product Name

PD0166285

IUPAC Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C26H27Cl2N5O2

Molecular Weight

512.4 g/mol

InChI

InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)

InChI Key

IFPPYSWJNWHOLQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

PD0166285; PD 0166285; PD0166285; PD166285; PD 166285; PD166285.

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl

Description

The exact mass of the compound 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one is 511.15418 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD0166285 is a pyridopyrimidine compound known for its potent inhibition of the Wee1 kinase, an essential regulator of the cell cycle. Wee1 plays a critical role in maintaining the G2 checkpoint by phosphorylating cyclin-dependent kinase 1 (Cdk1) at tyrosine 15, thus preventing premature mitosis. The action of PD0166285 leads to the abrogation of this checkpoint, promoting cell cycle progression and ultimately inducing apoptosis in cancer cells. This compound has demonstrated efficacy at nanomolar concentrations, making it a promising candidate in cancer therapeutics, particularly in combination with radiation therapy .

Kinase Inhibition Properties

Studies have shown that PD-0166285 inhibits several kinases, including:

  • Src family kinases: These kinases are involved in cell proliferation, survival, and migration. Inhibition of Src kinases has been explored as a potential therapeutic strategy for cancer [].
  • Epidermal growth factor receptor (EGFR): EGFR is another important regulator of cell growth and proliferation. Targeting EGFR with inhibitors is a mainstay treatment for several cancers [].
  • Platelet-derived growth factor receptor beta (PDGFRβ): PDGFRβ is involved in angiogenesis (blood vessel formation) and fibrosis (scarring). Inhibition of PDGFRβ is being investigated for its potential to treat cancer and other diseases characterized by excessive blood vessel growth or fibrosis [].
  • Fibroblast growth factor receptor 1 (FGFR1): FGFR1 is another receptor tyrosine kinase involved in cell proliferation and differentiation. Inhibition of FGFR1 is being explored as a treatment for various cancers [].

PD0166285 primarily functions through its interaction with the Wee1 kinase. By binding to this enzyme, it inhibits its activity, leading to decreased phosphorylation of Cdk1 at tyrosine 15. This results in the activation of Cdk1 and allows cells to bypass the G2/M checkpoint. The compound has been shown to induce cell cycle arrest at early G1 phase and disrupt microtubule polymerization in treated cells . The specific chemical structure and reaction pathways involving PD0166285 are still under investigation, but its mechanism highlights its role as a selective inhibitor of Wee1.

The biological activity of PD0166285 is characterized by its ability to sensitize cancer cells to DNA damage and promote apoptosis. In various studies, it has been shown to enhance the effects of radiation therapy by preventing G2/M arrest in cancer cells, allowing them to progress through the cell cycle despite DNA damage . Notably, PD0166285 has been effective in multiple cancer cell lines, including melanoma and esophageal squamous cell carcinoma, where it induces cell death through mechanisms involving both direct inhibition of Wee1 and interference with DNA repair processes .

PD0166285 holds significant potential in cancer therapy due to its ability to inhibit Wee1 kinase activity. Its applications include:

  • Cancer Treatment: Particularly effective as a radiosensitizer in tumors with compromised G1/S checkpoints.
  • Research Tool: Used in studies investigating cell cycle regulation and checkpoint dynamics.
  • Combination Therapy: Potential use alongside traditional therapies like chemotherapy and radiation to enhance efficacy against resistant cancer types .

Interaction studies involving PD0166285 have focused on its synergistic effects with radiation therapy and other chemotherapeutic agents. Research indicates that PD0166285 enhances the cytotoxic effects of radiation by preventing G2/M arrest, thereby increasing apoptosis rates in irradiated tumor cells. Additionally, studies have explored its interactions with other kinases such as PKMYT1, further elucidating its role in cell cycle regulation and DNA damage response mechanisms .

Several compounds share structural or functional similarities with PD0166285. Here is a comparison highlighting their unique characteristics:

Compound NameMechanism of ActionUnique Features
PD0325901MEK inhibitorPrimarily targets MAPK pathway
AZD1775Wee1 inhibitorDeveloped specifically for TP53-deficient tumors
MK-1775Wee1 inhibitorSimilar mechanism but different potency
CCT241161Wee1 inhibitorFocused on overcoming chemoresistance

PD0166285 is unique due to its dual role as both a Wee1 inhibitor and a radiosensitizer, making it particularly valuable in combination therapies for aggressive cancers .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

511.1541805 g/mol

Monoisotopic Mass

511.1541805 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PD166285

Dates

Modify: 2023-08-15
1: Chang JB, Ferrell JE Jr. Mitotic trigger waves and the spatial coordination of the Xenopus cell cycle. Nature. 2013 Aug 29;500(7464):603-7. doi: 10.1038/nature12321. Epub 2013 Jul 17. PubMed PMID: 23863935; PubMed Central PMCID: PMC3758429.
2: PosthumaDeBoer J, Würdinger T, Graat HC, van Beusechem VW, Helder MN, van Royen BJ, Kaspers GJ. WEE1 inhibition sensitizes osteosarcoma to radiotherapy. BMC Cancer. 2011 Apr 29;11:156. doi: 10.1186/1471-2407-11-156. PubMed PMID: 21529352; PubMed Central PMCID: PMC3103478.
3: Mir SE, De Witt Hamer PC, Krawczyk PM, Balaj L, Claes A, Niers JM, Van Tilborg AA, Zwinderman AH, Geerts D, Kaspers GJ, Peter Vandertop W, Cloos J, Tannous BA, Wesseling P, Aten JA, Noske DP, Van Noorden CJ, Würdinger T. In silico analysis of kinase expression identifies WEE1 as a gatekeeper against mitotic catastrophe in glioblastoma. Cancer Cell. 2010 Sep 14;18(3):244-57. doi: 10.1016/j.ccr.2010.08.011. PubMed PMID: 20832752; PubMed Central PMCID: PMC3115571.
4: Hashimoto O, Shinkawa M, Torimura T, Nakamura T, Selvendiran K, Sakamoto M, Koga H, Ueno T, Sata M. Cell cycle regulation by the Wee1 inhibitor PD0166285, pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line. BMC Cancer. 2006 Dec 19;6:292. PubMed PMID: 17177986; PubMed Central PMCID: PMC1770931.
5: Kawabe T. G2 checkpoint abrogators as anticancer drugs. Mol Cancer Ther. 2004 Apr;3(4):513-9. Review. PubMed PMID: 15078995.
6: Hashimoto O, Ueno T, Kimura R, Ohtsubo M, Nakamura T, Koga H, Torimura T, Uchida S, Yamashita K, Sata M. Inhibition of proteasome-dependent degradation of Wee1 in G2-arrested Hep3B cells by TGF beta 1. Mol Carcinog. 2003 Apr;36(4):171-82. PubMed PMID: 12669309.
7: Li J, Wang Y, Sun Y, Lawrence TS. Wild-type TP53 inhibits G(2)-phase checkpoint abrogation and radiosensitization induced by PD0166285, a WEE1 kinase inhibitor. Radiat Res. 2002 Mar;157(3):322-30. PubMed PMID: 11839095.
8: Wang Y, Li J, Booher RN, Kraker A, Lawrence T, Leopold WR, Sun Y. Radiosensitization of p53 mutant cells by PD0166285, a novel G(2) checkpoint abrogator. Cancer Res. 2001 Nov 15;61(22):8211-7. PubMed PMID: 11719452.

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